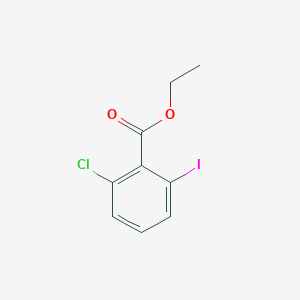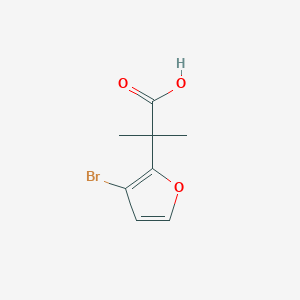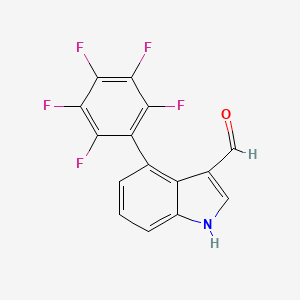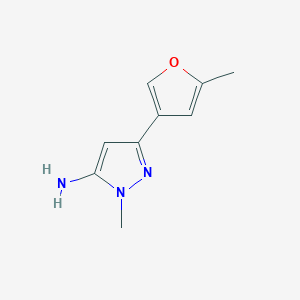
1,4-Dichloro-2-iodo-3-methoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-iodo-3-methoxybutane is an organic compound with the molecular formula C5H9Cl2IO It is a halogenated butane derivative, characterized by the presence of chlorine, iodine, and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-iodo-3-methoxybutane typically involves multi-step organic reactions. One common method includes the halogenation of a suitable butane precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and controlled environments to ensure consistent quality. The choice of reagents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,4-Dichloro-2-iodo-3-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
科学研究应用
1,4-Dichloro-2-iodo-3-methoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dichloro-2-iodo-3-methoxybutane involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of halogen atoms makes it a reactive compound, capable of participating in nucleophilic substitution and other reactions. The methoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments.
相似化合物的比较
Similar Compounds
1,4-Dichloro-2-iodobutane: Lacks the methoxy group, leading to different reactivity and applications.
1,4-Dichloro-3-methoxybutane:
2-Iodo-3-methoxybutane: Lacks the chlorine atoms, resulting in distinct reactivity patterns.
Uniqueness
1,4-Dichloro-2-iodo-3-methoxybutane is unique due to the combination of chlorine, iodine, and methoxy groups in its structure. This combination imparts specific reactivity and potential applications that are not shared by its similar compounds. The presence of multiple halogen atoms and a methoxy group makes it a versatile compound in various chemical reactions and research applications.
属性
分子式 |
C5H9Cl2IO |
|---|---|
分子量 |
282.93 g/mol |
IUPAC 名称 |
1,4-dichloro-2-iodo-3-methoxybutane |
InChI |
InChI=1S/C5H9Cl2IO/c1-9-5(3-7)4(8)2-6/h4-5H,2-3H2,1H3 |
InChI 键 |
WQUNEZGPTWQKAZ-UHFFFAOYSA-N |
规范 SMILES |
COC(CCl)C(CCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine](/img/structure/B13090081.png)


![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)




